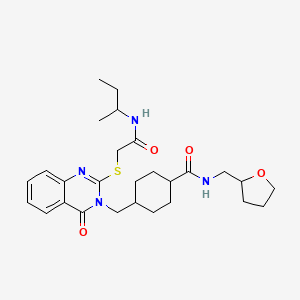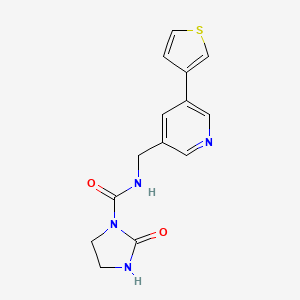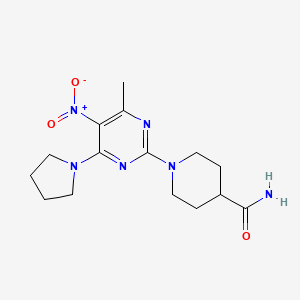
1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Research has explored various derivatives of pyrimidines and piperidines for their potential in medicinal chemistry, particularly for their antimicrobial and anticancer properties. For example, studies have synthesized new derivatives and evaluated their efficacy in inhibiting angiogenesis, a process critical in cancer development, and their ability to interact with DNA, potentially offering pathways for anticancer therapies. Some derivatives have shown significant anti-angiogenic and DNA cleavage activities, hinting at their utility as anticancer agents by blocking blood vessel formation in tumors and affecting the DNA of cancer cells (Kambappa et al., 2017).
Another study presented an efficient microwave-assisted synthesis of 4H-pyran derivatives, which were evaluated for their anticancer activity against various human cancer cell lines. This research identified compounds with significant potency, underscoring the therapeutic potential of these derivatives in cancer treatment (Hadiyal et al., 2020).
Antidepressant and Nootropic Agents
Further research into pyrimidinone derivatives has explored their potential as central nervous system (CNS) active agents. Studies have synthesized Schiff's bases and azetidinones of isonicotinyl hydrazone, assessing their antidepressant and nootropic activities. These compounds have demonstrated dose-dependent effects, indicating their promise for therapeutic use in CNS disorders (Thomas et al., 2016).
Structural and Molecular Studies
Structural analysis of related compounds has contributed to understanding their potential interactions and mechanisms of action. For instance, a study on the hydrogen-bonded structures of certain pyrimidinone derivatives has elucidated their molecular arrangements, which could inform drug design and synthesis strategies (Orozco et al., 2009).
Drug Design and Leukemia Treatment
The synthesis and evaluation of novel compounds for their potential against chronic myeloid leukemia (CML) have been a focus area. These efforts aim to identify templates for drug design that could lead to effective treatments for CML, demonstrating the critical role of pyrimidinone and piperidine derivatives in advancing cancer therapy (Moreno-Fuquen et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-10-12(21(23)24)14(19-6-2-3-7-19)18-15(17-10)20-8-4-11(5-9-20)13(16)22/h11H,2-9H2,1H3,(H2,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSQRAHEJBMMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)N3CCCC3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea](/img/structure/B2376684.png)
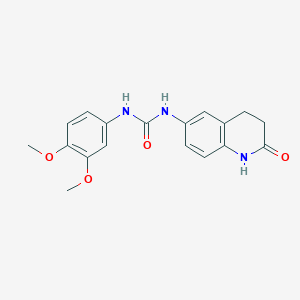




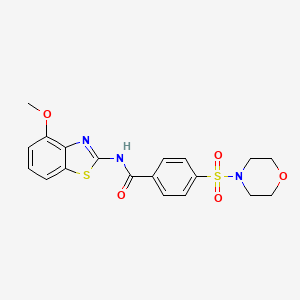
![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)
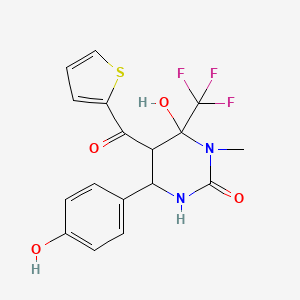
![5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2376700.png)
![5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2376703.png)
![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)
